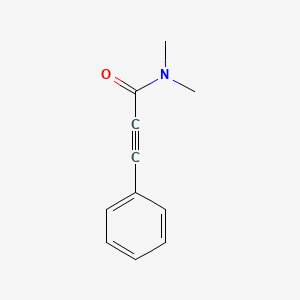
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with isobutylthio groups .
- Step 1: Preparation of Cyanuric Chloride:
- Cyanuric chloride is synthesized by the trimerization of cyanogen chloride.
- Reaction conditions: Cyanogen chloride is heated in the presence of a catalyst.
- Step 2: Nucleophilic Substitution:
- Cyanuric chloride is reacted with isobutylthiol.
- Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of 0°C to room temperature.
- The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, alcohols, and thiols.
- Conditions: Typically carried out in organic solvents at varying temperatures depending on the nucleophile.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Reactions are carried out under controlled temperatures to avoid over-oxidation.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Reactions are carried out in anhydrous solvents to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine-substituted triazines, while oxidation can yield sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties .
- Biology:
- Medicine:
- Industry:
- Used in the production of herbicides and other agrochemicals.
- Employed in the development of new materials with enhanced thermal stability and other desirable properties .
Mecanismo De Acción
The mechanism of action of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
- Antimicrobial Activity:
- Anticancer Activity:
Comparación Con Compuestos Similares
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds to highlight its uniqueness:
- Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine):
- Similar structure but lacks the isobutylthio groups.
- Used as a starting material for the synthesis of various triazine derivatives .
- Melamine (1,3,5-Triazine-2,4,6-triamine):
- Contains amino groups instead of isobutylthio groups.
- Widely used in the production of plastics and resins .
- Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine):
- Contains different substituents on the triazine ring.
- Commonly used as a herbicide .
Conclusion
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a versatile compound with significant potential in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry further highlight its importance in scientific research and industrial production.
Propiedades
Fórmula molecular |
C9H9Cl6N3S |
|---|---|
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
2-(2-methylpropylsulfanyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-4(2)3-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h4H,3H2,1-2H3 |
Clave InChI |
XSXWFPQQFWOWLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


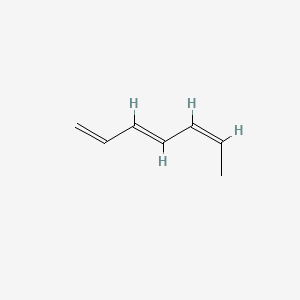
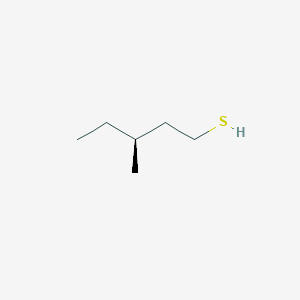
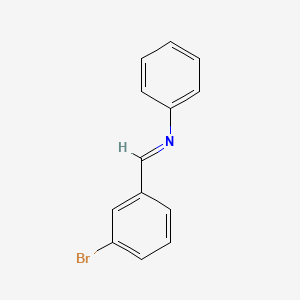

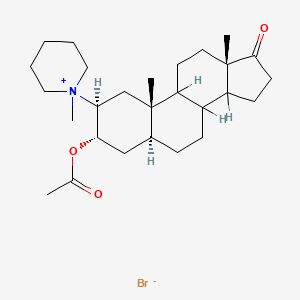

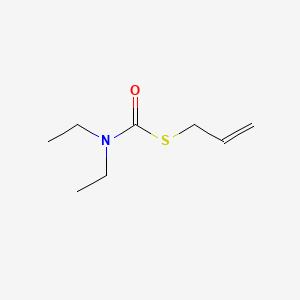
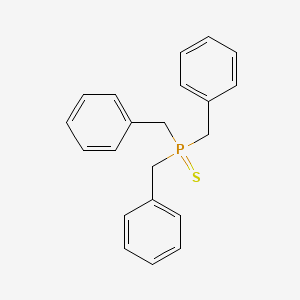
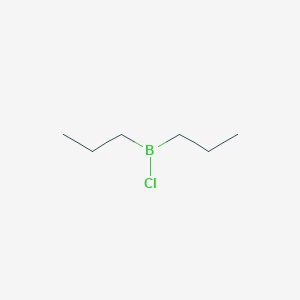
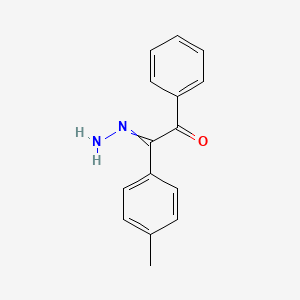

![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
